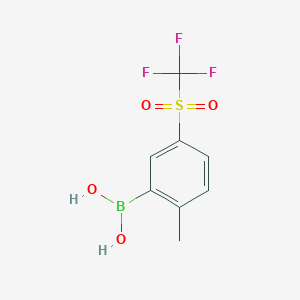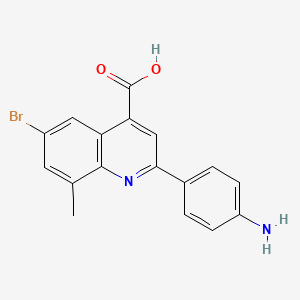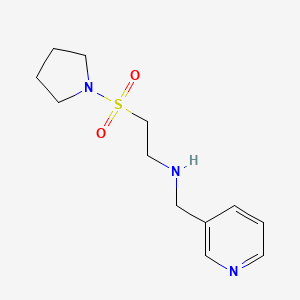
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s hard to provide a detailed analysis of the chemical reactions of this compound.Scientific Research Applications
Chemical Synthesis and Characterization
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid and its derivatives are extensively studied in the realm of chemical synthesis. The compound reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which exhibits a typical hydrogen-bonded dimer motif in the solid state (Sporzyński et al., 2005). Another research demonstrated the use of 4-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate in synthesizing a potential inhibitor of hepatitis B, showcasing its biological significance (Ivachtchenko et al., 2019). Moreover, the compound's derivatives are involved in green approaches for electrochemical synthesis with potential biological importance (Nematollahi & Esmaili, 2010).
Biological Activities
The derivatives of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid, such as N-[4-(4-morpholinosulfonyl)-phenyl]-succinamides, have been synthesized and studied for their antitumor activities using the potato disk bioassay technique. These compounds have demonstrated promising results, indicating their potential in cancer treatment (Hadizadeh et al., 2007). Additionally, the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine was studied, shedding light on its potential use in overcoming antibiotic resistance in various microbial strains (Oliveira et al., 2015).
Catalysis and Reaction Mechanisms
The compound is also significant in the field of catalysis and reaction mechanisms. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to the target compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential catalytic uses of its derivatives in synthetic chemistry (Wang et al., 2018).
Buffering and pH Control
Certain derivatives of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid are used as buffering agents for pH control in various biochemical and biological processes. This highlights the compound's utility in more refined and controlled biochemical applications (Taha & Lee, 2010).
Future Directions
Mechanism of Action
Target of Action
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is a type of sulfonamide derivative . Sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides and thus DNA . This makes DHFR a critical target for antimicrobial and antitumor activities .
Mode of Action
The compound interacts with its target, DHFR, by binding to its active site . This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . As a result, DNA synthesis is inhibited, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate . This conversion is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and ultimately DNA synthesis .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining how much of the compound reaches its target site to exert its effects .
Result of Action
The primary result of the compound’s action is the inhibition of DNA synthesis due to the disruption of nucleotide synthesis . This leads to cell death, providing the compound with its antimicrobial and antitumor activities .
Action Environment
The action of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy
properties
IUPAC Name |
[4-morpholin-4-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO5S/c13-11(14,15)9-7-8(1-2-10(9)12(17)18)22(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYVMPXRUATEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)

![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)




![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)



![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)